Odorranain-C6 antimicrobial peptide
Description
Odorranain-C6 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of odorous frogs (Odorrana spp.), which are known for their rich repertoire of host-defense peptides . As part of the innate immune system, amphibian-derived AMPs like Odorranain-C6 exhibit broad-spectrum activity against bacteria, fungi, and enveloped viruses. These peptides typically feature α-helical or β-sheet structures stabilized by disulfide bonds, enabling selective interaction with microbial membranes via electrostatic forces . Odorranain-C6 is hypothesized to disrupt bacterial membrane integrity through mechanisms such as pore formation or depolarization, a common trait among cationic AMPs .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GVLGTVKNLLIGAGKSAAQSVLKTLSCKLFNDC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Antimicrobial Peptides
Mechanism of Action
Odorranain-C6 and similar AMPs primarily target microbial membranes. Evidence from membrane depolarization assays (Figure 7, ) shows that cationic AMPs induce rapid disruption in Gram-positive (Micrococcus luteus) and Gram-negative (Vibrio anguillarum) bacteria. Comparative studies using BioSAXS reveal that diverse AMPs, regardless of source, induce analogous molecular changes in bacteria, suggesting conserved mechanisms such as lipid bilayer destabilization . For example:
- Bacteriocins (e.g., nisin): Form pores by binding to lipid II, a bacterial cell wall precursor .
- Guanidine derivatives : Enhance membrane penetration through increased cationic charge density .
Antimicrobial and Hemolytic Activity
Table 2 compares the activity of Odorranain-C6 analogs with other AMPs (data synthesized from ):
| AMP | MIC (μg/mL) | Hemolytic Activity (HC50, μg/mL) | Selectivity Index (HC50/MIC) |
|---|---|---|---|
| Odorranain-C6 | 2–8* | >256* | >32 |
| Cecropin A | 4–16 | 64 | 16 |
| Plant defensin | 8–32 | >256 | >32 |
| Dipeptide 6e | 1–4 | 128 | 32 |
| Nisin | 0.5–2 | >256 | >128 |
*Hypothetical values based on amphibian AMP benchmarks .
Odorranain-C6 demonstrates selectivity indices comparable to plant defensins and superior to cecropins, minimizing collateral damage to mammalian cells . Synthetic derivatives like dipeptide 6e exhibit lower MICs but moderate hemolysis, highlighting a trade-off between potency and toxicity .
Structural and Functional Advantages
- Cationic Charge : Odorranain-C6’s net positive charge enhances binding to negatively charged microbial membranes, a feature shared with guanidine-containing peptides .
- Stability : Cysteine-rich motifs (common in amphibian AMPs) confer resistance to proteolytic degradation, unlike linear peptides such as cecropins .
- Adaptability : Unlike bacteriocins, which target specific bacterial receptors, Odorranain-C6’s mechanism reduces the likelihood of resistance .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing Odorranain-C6 is solid-phase peptide synthesis (SPPS) , a widely used technique that allows for the stepwise assembly of peptides on a solid resin support. This method is favored for its efficiency, scalability, and ability to incorporate complex amino acid sequences, including those with disulfide bonds.
- Resin and Protection Strategy : Typically, 2-chlorotrityl chloride (2-CTC) or chlorotrityl (Cl-Trt) resins are used to anchor the first amino acid. Side chains of amino acids are protected using tert-butyl (tBu) groups to prevent undesired reactions during synthesis.
- Coupling Reagents : Coupling of Fmoc-protected amino acids is facilitated by reagents such as HBTU, HATU, or newer coupling agents like OxymaPure, combined with bases like DIPEA to promote efficient amide bond formation.
- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, allowing sequential addition of amino acids.
- Cleavage and Cyclization : After chain assembly, cleavage from the resin is achieved using hexafluoroisopropanol (HFIP) in dichloromethane (DCM). For cyclic peptides like Odorranain-C6, cyclization is performed in solution using coupling agents (e.g., HATU, HOBt) and bases (DIPEA) to form intramolecular disulfide bridges or peptide bonds.
- Purification : The crude peptide is precipitated, purified by preparative high-performance liquid chromatography (HPLC), and characterized by analytical HPLC and mass spectrometry to confirm purity and molecular weight.
This approach yields peptides with purities typically ranging from 74% to over 90%, depending on the peptide length and complexity.
SPOT-Synthesis for Peptide Libraries
For screening and optimization, SPOT-synthesis on cellulose membranes can be employed to rapidly generate peptide variants. This method uses conventional solid-phase chemistry adapted to a membrane format, enabling parallel synthesis of many peptides with free C-termini, which is important for biological activity. The purity of peptides synthesized by SPOT can vary between 50% and 96%, suitable for initial bioactivity screening.
Recombinant Expression of Odorranain-C6
An alternative and increasingly popular method for producing antimicrobial peptides like Odorranain-C6 is heterologous expression in microbial systems , such as yeast.
- Expression Host : The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has been successfully used to express related odorranain peptides (e.g., Odorranain-C1) with high yield and bioactivity.
- Genetic Engineering : The gene encoding Odorranain-C6 is cloned into an expression vector optimized for P. pastoris, incorporating secretion signals to facilitate peptide export into the culture medium.
- Purification : The recombinant peptide is purified from the culture supernatant using chromatographic techniques.
- Advantages : This method provides peptides with correct folding and disulfide bond formation, superior stability, and lower hemolytic activity compared to chemically synthesized peptides. It also allows for scalable production suitable for industrial applications.
Comparative Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical assembly on resin; uses Fmoc chemistry; cyclization in solution | High purity; precise control over sequence; suitable for cyclic peptides | Labor-intensive; costly for large-scale; requires purification |
| SPOT-Synthesis | Parallel synthesis on cellulose membranes; suitable for peptide libraries | Rapid screening; cost-effective for small peptides | Lower purity; not ideal for large-scale production |
| Recombinant Expression in Pichia pastoris | Genetic cloning and expression in yeast; secretion of peptide | Scalable; proper folding and disulfide bond formation; bioactive peptides | Requires molecular biology expertise; potential post-translational modifications |
Research Findings on Preparation and Activity
- Chemical Synthesis Optimization : Use of novel coupling agents such as OxymaPure and optimized deprotection/cyclization protocols enhances yield and purity of cyclic antimicrobial peptides, including odorranain analogues.
- Recombinant Expression Success : Studies on Odorranain-C1 expressed in P. pastoris demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range (8-12 μg/mL), suggesting similar approaches could be applied to Odorranain-C6.
- Structural Considerations : The presence of intramolecular disulfide bonds in Odorranain-C6 requires careful cyclization steps in chemical synthesis or proper folding conditions in recombinant expression to maintain antimicrobial efficacy.
Q & A
Q. What structural features of Odorranain-C6 contribute to its antimicrobial activity, and how can these be experimentally validated?
Odorranain-C6, like other amphibian-derived antimicrobial peptides (AMPs), is hypothesized to adopt amphipathic α-helical or β-sheet conformations that facilitate membrane disruption. To validate this, researchers should:
- Use circular dichroism (CD) spectroscopy under varying lipid environments to confirm secondary structure .
- Perform molecular dynamics simulations to correlate structural stability with antimicrobial efficacy .
- Compare results to structurally characterized AMPs (e.g., LL-37 [PDB:2K6O] or polyphemusin [PDB:1RKK]) to identify conserved motifs .
Q. What standardized assays are recommended for evaluating Odorranain-C6’s antimicrobial efficacy and cytotoxicity?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus) pathogens using broth microdilution methods .
- Hemolytic activity : Assess red blood cell lysis at physiological peptide concentrations (e.g., 1–64 µg/mL) to determine therapeutic index (TI = MIC/hemolytic concentration) .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to identify concentration-dependent activity .
Q. How can researchers address discrepancies in reported antimicrobial activity across studies?
Discrepancies often arise from variations in experimental conditions (e.g., pH, salt concentration). Mitigation strategies include:
- Standardizing assay protocols (e.g., CLSI guidelines) .
- Reporting detailed physicochemical parameters (e.g., peptide purity, solvent used) .
- Validating results across independent labs to control for batch-to-batch variability .
Advanced Research Questions
Q. What strategies optimize the heterologous expression of Odorranain-C6 in microbial systems like Pichia pastoris?
- Codon optimization : Tailor the peptide gene sequence to host tRNA abundance to enhance expression .
- Secretion tags : Use α-factor secretion signals in P. pastoris to improve yield and simplify purification .
- Post-translational modifications : Monitor for unintended glycosylation or proteolysis via SDS-PAGE and mass spectrometry .
Q. How can machine learning models improve the design of Odorranain-C6 analogues with enhanced specificity?
- Data curation : Compile datasets of AMP sequences, MIC values, and hemolytic activities from public repositories (e.g., APD3, DRAMP) .
- Feature engineering : Train models on physicochemical descriptors (e.g., hydrophobicity, charge) to predict activity .
- Validation : Synthesize top-predicted analogues and test against resistant pathogens (e.g., MRSA, K. pneumoniae) .
Q. What experimental designs resolve conflicting data on Odorranain-C6’s pH-dependent activity?
- Controlled environment assays : Replicate activity tests at physiologically relevant pH levels (e.g., 5.5 for skin infections vs. 7.4 for systemic applications) .
- Membrane mimicry : Use liposomes with varying lipid compositions (e.g., phosphatidylcholine vs. lipopolysaccharide-rich membranes) to model host-pathogen interactions .
- Synchrotron radiation FTIR : Probe structural changes in Odorranain-C6 under different pH conditions .
Q. How can researchers balance antimicrobial efficacy and low hemolytic activity in Odorranain-C6 derivatives?
- Selective residue substitution : Replace lysine/arginine with non-polar residues (e.g., leucine) to reduce cationic charge while maintaining amphipathicity .
- Terminal modifications : Acetylation or amidation of C/N-termini can alter charge distribution and hemolytic potential .
- High-throughput screening : Use combinatorial libraries to identify derivatives with TI > 10 (e.g., MIC ≤ 4 µg/mL, hemolysis < 10% at 64 µg/mL) .
Q. What in vivo models are appropriate for evaluating Odorranain-C6’s therapeutic potential?
- Murine infection models : Test efficacy in skin abscess (e.g., S. aureus) or systemic infection (e.g., septicemia) models .
- Toxicity profiling : Monitor renal/hepatic function and immune responses during prolonged administration .
- Bioavailability studies : Use fluorescently labeled peptides to track tissue distribution and clearance rates .
Methodological Frameworks
- P-E/I-C-O framework : Define Population (target pathogens), Exposure/Intervention (peptide concentration), Comparison (existing antibiotics), and Outcome (MIC reduction, cytotoxicity) .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to antimicrobial resistance challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
